(S)-2-(trifluoromethyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKBWWZKKFYLRW-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Pyrrolidine Derivative Formation
Overview:
This approach involves synthesizing the pyrrolidine ring with a trifluoromethyl substituent, followed by salt formation with hydrochloric acid.
- Starting Materials: The process begins with a suitable precursor, such as a protected or unprotected pyrrolidine derivative bearing the trifluoromethyl group.
- Reaction Conditions: The synthesis typically employs solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) at temperatures ranging from 0°C to 60°C, often at room temperature for convenience and control.
- Key Steps:
- Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amino precursors or via reductive amination.
- Introduction of the trifluoromethyl group: Usually via nucleophilic trifluoromethylation using reagents like trifluoromethyl sulfonates or hypervalent iodine reagents.
- Salt Formation: The free base is then treated with hydrochloric acid (HCl) in solvents like tetrahydrofuran or diethyl ether to generate the hydrochloride salt, often at room temperature or slightly elevated temperatures.
- The patent CN1024791C describes a process where pyrrolidine derivatives are hydrolyzed or reduced in suitable solvents, followed by acid treatment to form the hydrochloride salt.
- The synthesis emphasizes the importance of controlling reaction temperatures to optimize yield and stereoselectivity.
Protecting Group Strategy and Ring Construction
Overview:
This method involves protecting functional groups, constructing the pyrrolidine ring, and then introducing the trifluoromethyl group.
- Protection of Functional Groups: Ester groups or other protecting groups are used to prevent undesired side reactions during ring formation.
- Ring Formation:
- The process involves hydrolyzing or reducing ester derivatives to aldehyde intermediates.
- Cyclization is achieved through nucleophilic attack or intramolecular reactions, often facilitated by bases such as pyrrolidine, piperidine, or potassium tert-butoxide.
- Introduction of Trifluoromethyl Group:
- The trifluoromethyl group is incorporated via nucleophilic trifluoromethylation reagents, such as trifluoromethyl sulfonates or hypervalent iodine reagents.
- Conditions typically involve solvents like THF, acetonitrile, or DMF at temperatures between 10°C and 60°C.
- Deprotection and Salt Formation:
- After introducing the trifluoromethyl group, deprotection steps (hydrolysis of esters) are performed.
- The resulting free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
- The patent US20040236118A1 details a process where ester derivatives are hydrolyzed in acid or alkali to yield aldehyde intermediates, which are then cyclized under basic conditions to form pyrrolidine rings.
- The process emphasizes temperature control during deprotection and ring closure to optimize stereoselectivity and yield.
One-Pot Synthesis Approaches
Overview:
Recent advances focus on one-pot reactions that combine trifluoromethylation and ring formation, streamlining the synthesis.
- Reagents and Conditions:
- Aromatic or heteroaromatic substrates are reacted with trifluoromethylating agents, such as p-ClPhNHSCF₃, in the presence of activators like triflic acid (TfOH).
- Hydrogen peroxide (H₂O₂) is used as an oxidant to facilitate the formation of trifluoromethyl sulfoxides or sulfides.
- The reactions are typically performed at room temperature or slightly elevated temperatures, with solvents like dichloromethane (DCM), hexane, or trifluoroacetic acid (TFA).
- Steps:
- The substrate reacts with the trifluoromethylating reagent to introduce the CF₃ group.
- Oxidation with H₂O₂ converts intermediates into sulfoxides or sulfones, which can be further manipulated.
- The process is optimized to produce the trifluoromethyl pyrrolidine derivative directly.
- The study demonstrates a one-pot synthesis where trifluoromethylation and oxidation occur sequentially, providing a streamlined route to trifluoromethylated pyrrolidine derivatives.
Data Summary Table
| Method | Key Reagents | Solvents | Temperature Range | Main Steps | Notes |
|---|---|---|---|---|---|
| Direct ring synthesis | Trifluoromethylating agents, HCl | THF, acetonitrile, DMF | 0°C – 60°C | Ring formation, trifluoromethylation, salt formation | Conventional cyclization and trifluoromethylation |
| Protecting group strategy | Ester derivatives, bases (pyrrolidine, piperidine) | Tetrahydrofuran, diethyl ether | 0°C – 78°C | Ester hydrolysis, cyclization, trifluoromethylation, deprotection | Emphasizes protection/deprotection steps |
| One-pot synthesis | p-ClPhNHSCF₃, H₂O₂, TfOH | DCM, TFA, hexane | Room temperature – 60°C | Sequential trifluoromethylation and oxidation | Streamlined process, high efficiency |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from these reactions can vary widely, but often include derivatives of the original compound with modified functional groups or altered chemical properties .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is utilized as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry .
Case Studies:
- Antiviral Research: A study highlighted the compound's role in developing second-generation oral inhibitors for SARS-CoV-2 protease, showcasing its potential in treating COVID-19. The compound's structural properties allowed for improved metabolic stability compared to existing treatments .
- Anticonvulsant Activity: Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties, indicating its promise in treating epilepsy and related conditions. The studies focused on the compound's effects on sodium and calcium currents in neuronal cells .
Agrochemical Formulations
Enhancing Efficacy of Pesticides:
The compound is employed in formulating agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group contributes to enhanced stability and bioavailability, improving the overall effectiveness of these products in agricultural applications .
Innovative Approaches:
Research indicates that fluorinated compounds can fine-tune the physicochemical properties of active ingredients, leading to more selective and potent crop protection agents . This trend reflects a broader movement towards integrating fluorinated compounds into agrochemical development.
Material Science
Advanced Materials Production:
In material science, this compound is used to produce advanced materials such as polymers and coatings. The trifluoromethyl group imparts desirable characteristics like chemical resistance and thermal stability, making it suitable for high-performance applications .
Applications in Coatings:
Fluorinated coatings are known for their durability and resistance to environmental degradation. This compound's incorporation into such materials can enhance their longevity and performance under harsh conditions.
Research in Organic Chemistry
Valuable Reagent:
The compound serves as a valuable reagent in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in organic chemistry .
Synthesis of Complex Molecules:
Studies have demonstrated its utility in synthesizing various organic compounds through reactions that exploit its trifluoromethyl group’s electronic properties, leading to novel chemical entities with potential applications across different fields.
Fluorine Chemistry Studies
Investigating Molecular Behavior:
this compound plays a significant role in fluorine chemistry research. Scientists use it to investigate how fluorination affects molecular behavior and reactivity, which can lead to the development of new materials and compounds with enhanced properties .
Trends in Drug Development:
The increasing incorporation of fluorine into drug design reflects its importance; approximately 25% of small-molecule drugs contain fluorine atoms due to their ability to enhance bioactivity and metabolic stability . This trend underscores the relevance of compounds like this compound in modern pharmaceutical research.
Data Summary Table
Mechanism of Action
The mechanism of action of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride becomes evident when compared to related pyrrolidine/piperidine derivatives and trifluoromethyl-substituted analogs. Below is a systematic analysis:
Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
Notes:
- Similarity Scores (0.74–1.00) are based on Tanimoto coefficients comparing molecular fingerprints .
- Enantiomeric Pairs : The (S)- and (R)-enantiomers of 2-(trifluoromethyl)pyrrolidine HCl exhibit divergent biological activities. For example, (S)-enantiomers often show higher affinity in enzyme inhibition due to stereospecific binding pockets .
Substituent Position and Electronic Effects
- Ortho vs. Para Substitution : Compounds with -CF₃ at the ortho position (e.g., 1391417-19-8) exhibit steric hindrance, reducing rotational freedom compared to para -substituted analogs. This impacts receptor binding kinetics and metabolic stability .
- Aromatic vs. Aliphatic -CF₃: Non-aromatic -CF₃ groups (as in the target compound) avoid electron-withdrawing effects on aromatic rings, preserving the basicity of the pyrrolidine nitrogen, which is crucial for salt formation (e.g., hydrochloride) and solubility .
Critical Analysis of Research Findings
- Structural-Activity Relationships (SAR): The (S)-configuration and pyrrolidine core are optimal for binding to adenosine receptors, whereas piperidine analogs favor opioid receptor modulation .
- Limitations : Commercial scarcity of enantiopure (S)-2-(trifluoromethyl)pyrrolidine HCl remains a bottleneck, necessitating improved asymmetric synthesis protocols .
Biological Activity
(S)-2-(Trifluoromethyl)pyrrolidine hydrochloride is a chiral compound with significant biological activity, primarily due to the presence of the trifluoromethyl group and its unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₈ClF₃N
- Molecular Weight : Approximately 201.58 g/mol
- Chirality : The compound exists in an (S)-enantiomeric form, which influences its biological interactions and efficacy.
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research. The hydrochloride salt form improves solubility and stability in various applications.
This compound interacts with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. For instance, it may modulate the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation processes .
- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways that affect cellular responses.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib .
| Compound | IC₅₀ (μmol) | Comparison Drug | IC₅₀ (μmol) |
|---|---|---|---|
| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
2. Antiviral Activity
Recent studies have explored the potential of this compound as a drug candidate for viral infections, particularly in the context of SARS-CoV-2. It has been identified as a promising inhibitor of the main protease of coronaviruses, demonstrating effective antiviral activity in preclinical models .
3. Antibacterial Properties
Preliminary findings suggest that this compound may also possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro assays have reported MIC values indicating potent antibacterial activity .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antiviral Efficacy
A study investigating the efficacy of this compound against SARS-CoV-2 demonstrated significant viral load reduction in treated subjects compared to controls. The compound showed promise for further development as an oral antiviral therapy.
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing (S)-2-(trifluoromethyl)pyrrolidine hydrochloride?
- Methodological Answer : A common route involves deprotection of a tert-butyl-protected precursor using HCl in dioxane (4 N, stoichiometric ratio 30:1 HCl:precursor). The reaction proceeds at room temperature for 1 hour, followed by azeotropic drying with toluene to isolate the hydrochloride salt . Key steps include monitoring reaction completion via TLC and ensuring anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer : Use LC-MS to verify molecular ion peaks (e.g., [M+H]+ = 727) and HPLC for purity assessment. For example, reversed-phase HPLC with a YMC-Actus Triart C18 column (5 µm, 12 nm pore size) and a gradient of MeCN/water (0.1% formic acid) achieves a retention time of 1.27 minutes under SMD-TFA05 conditions . Complementary techniques like ¹⁹F NMR can confirm trifluoromethyl group integrity.
Advanced Research Questions
Q. How can enantiomeric purity of this compound be rigorously validated?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase resolves enantiomers. For absolute configuration confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and quantify impurities using calibration curves. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Note that the compound is hygroscopic; stability protocols must include inert-atmosphere storage .
Q. How can mechanistic insights into trifluoromethyl group reactivity be gained during synthesis?
- Methodological Answer : Use density functional theory (DFT) calculations to model reaction intermediates, focusing on steric and electronic effects of the trifluoromethyl group. Pair computational data with in situ IR spectroscopy to track bond formation/cleavage. For example, monitor C-F vibrational modes (1050–1150 cm⁻¹) to assess trifluoromethyl group stability during acidic deprotection .
Methodological Best Practices
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use N95 masks, nitrile gloves, and fume hoods to mitigate inhalation/contact risks. The compound’s hygroscopic nature necessitates storage in sealed desiccators with anhydrous calcium sulfate. For large-scale reactions, employ Schlenk-line techniques under nitrogen to prevent moisture uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
